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Abstract

0-Benzyl-p-chlorophenol (OBPCP), a broad-spectrum germicide, has undergone extensive
toxicological evaluation to determine its carcinogenic potential. This technical guide provides a
comprehensive overview of the key findings from carcinogenicity bioassays and genotoxicity
studies. The primary target organ for OBPCP-induced toxicity and carcinogenicity is the kidney.
Evidence suggests a tumorigenic response in male mice, with equivocal findings in female rats.
Genotoxicity studies have yielded mixed results, with some assays indicating mutagenic
potential. This document summarizes the quantitative data, details the experimental
methodologies employed in pivotal studies, and presents visual representations of the
experimental workflows and a hypothesized mechanism of action.

Introduction

0-Benzyl-p-chlorophenol is a phenolic compound widely used as a disinfectant in household
and hospital settings.[1] Its widespread use necessitates a thorough understanding of its
potential long-term health effects, including its carcinogenic risk to humans. This guide
synthesizes the available scientific data to provide a detailed technical resource for
professionals in research and drug development.

Carcinogenicity Studies
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Long-term carcinogenicity studies of o-benzyl-p-chlorophenol have been conducted by the
National Toxicology Program (NTP) in both rats and mice.[2] The primary route of
administration in these studies was gavage, with the compound dissolved in corn oil.

Two-Year Gavage Study in F344/N Rats

Groups of F344/N rats were administered o-benzyl-p-chlorophenol by gavage for up to 103
weeks. The key findings are summarized in the table below.

Dose
Species/Sex Organ Finding Incidence
(mglkgl/day)

Rat/Male 0 - - -

No evidence of
30 - carcinogenic -

activity

No evidence of
60 - carcinogenic -

activity

No evidence of
120 - carcinogenic -

activity

) Transitional Cell
Rat/Female 0 Kidney ] 0/50
Carcinoma

Transitional Cell
60 Kidney ) 0/50

Carcinoma

) Transitional Cell

120 Kidney ) 1/51

Carcinoma

) Transitional Cell

240 Kidney 1/50

Carcinoma

Conclusion: There was no evidence of carcinogenic activity in male F344/N rats. There was
equivocal evidence of carcinogenic activity in female F344/N rats based on the occurrence of
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two rare renal transitional cell carcinomas.[2]

Two-Year Gavage Study in B6C3F1 Mice

B6C3F1 mice were also administered o-benzyl-p-chlorophenol by gavage for 103 weeks. The
results of this study are presented below.
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Dose
Species/Sex Organ Finding Incidence
(mglkgl/day)
) Renal Tubule
Mouse/Male 0 Kidney 0/50
Adenoma
_ Renal Tubule
120 Kidney 2/50
Adenoma
Renal Tubule
240 Kidney 4/50
Adenoma
) Renal Tubule
480 Kidney 3/50
Adenoma
Renal Tubule
_ Adenoma or
Mouse/Male 0 Kidney ) 0/50
Carcinoma
(combined)
Renal Tubule
) Adenoma or
120 Kidney ) 2/50
Carcinoma
(combined)
Renal Tubule
) Adenoma or
240 Kidney ) 6/50
Carcinoma
(combined)
Renal Tubule
. Adenoma or
480 Kidney ) 6/50
Carcinoma
(combined)
Mouse/Female 0 - - -
No evidence of
120 - carcinogenic -
activity
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No evidence of

240 - carcinogenic -

activity

No evidence of

480 - carcinogenic -

activity

Conclusion: There was some evidence of carcinogenic activity in male B6C3F1 mice based on

increased incidences of renal tubule adenoma and renal tubule adenoma or carcinoma

(combined). There was no evidence of carcinogenic activity in female B6C3F1 mice.[2][3]

Genotoxicity Studies

0-Benzyl-p-chlorophenol has been evaluated in a battery of in vitro and in vivo genotoxicity

assays to assess its potential to induce genetic damage. The results are summarized below.

Metabolic
Assay Test System L Result
Activation (S9)
Salmonella
Bacterial Reverse typhimurium strains ) ) )
) With and Without Negative[2]
Mutation Assay TA97, TA98, TA100,
TA1535
Cultured Chinese
Chromosomal ) ) )
) Hamster Ovary (CHO)  With and Without Negative[2]
Aberrations
cells
Cultured Chinese
Sister Chromatid ) ) ]
Hamster Ovary (CHO)  With and Without Negative[2]
Exchanges
cells
) L5178Y Mouse ) o
Gene Mutation Without Positive[2]
Lymphoma cells
) TK6 Human ] .
Gene Mutation ) Without Positive[2]
Lymphoblastoid cells
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Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this
guide.

Two-Year Carcinogenicity Bioassay (NTP TR-424)

e Test Substance: 0-Benzyl-p-chlorophenol (approximately 97% pure) in corn oil.
e Animals: Male and female F344/N rats and B6C3F1 mice.
o Administration: Gavage, 5 days per week for 103 weeks.
e Dose Levels:
o Male Rats: 0, 30, 60, or 120 mg/kg body weight.
o Female Rats: 0, 60, 120, or 240 mg/kg body weight.
o Male and Female Mice: 0, 120, 240, or 480 mg/kg body weight.

» Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights
were recorded weekly for the first 13 weeks and then monthly.

o Pathology: Complete necropsies were performed on all animals. All organs and tissues were
examined for gross lesions, and a comprehensive list of tissues was collected for
microscopic examination.

In-Life Phase

Twice Daily

Study Design Weekly then Monthly End-of-Study
F344/N Rats & Vehicle Control Gavage (Corn Oil) | . .
B6C3F1 Mice |—>| Low, Mid, High Doses |—>| 5 daysh K, 103 weeks | v Gross Pathology Microscopic Examination Tumor Incidence
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Figure 1: Workflow for the NTP 2-Year Carcinogenicity Bioassay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was conducted following the principles of the OECD Guideline 471.[4][5]
o Test Strains:Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.

o Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to
simulate mammalian metabolism.

e Procedure: The test substance, at various concentrations, was incubated with the bacterial
strains in the presence or absence of the S9 mix. The mixture was then plated on minimal
glucose agar plates.

o Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) was counted after a 48-72 hour incubation period. A substance is
considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies.
Preparation
Rat Liver S9 Fraction
(+/- Metabolic Activation)
Incubation Plating and Scoring
S. typhimurium Incubate Test Substance, Plate on Minimal - u o - .
(Histidine Auxotrophs) Bacteria, and S9 Mix Glucose Agar | TR IENB ELETE | R (REVEEN CERIES
0-Benzyl-p-chlorophenol
(Multiple Concentrations)

Click to download full resolution via product page

Figure 2: General Workflow for the Bacterial Reverse Mutation Assay.
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In Vitro Mammalian Chromosomal Aberration Test

This assay was performed according to the principles of the OECD Guideline 473.[6][7]

Cell Line: Chinese Hamster Ovary (CHO) cells.
Metabolic Activation: The test was conducted with and without a rat liver S9 fraction.

Procedure: CHO cells were exposed to various concentrations of o-benzyl-p-chlorophenol
for a short duration. Following the exposure period, the cells were treated with a spindle
inhibitor (e.g., colcemid) to arrest them in metaphase.

Endpoint: Chromosomes were harvested, stained, and analyzed microscopically for
structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent
increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vitro Mammalian Cell Gene Mutation Test (Mouse
Lymphoma Assay)

This assay was conducted based on the principles of the OECD Guideline 490.[8][9]

Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase
(TK) locus (TK+/-).

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.

Procedure: The cells were exposed to the test substance for a defined period. After
exposure, the cells were cultured to allow for the expression of any induced mutations.

Selection: The cells were then plated in a medium containing a selective agent, such as
trifluorothymidine (TFT). Cells with a functional TK enzyme (wild-type) will incorporate the
toxic TFT and die, while mutant cells (TK-/-) will survive and form colonies.

Endpoint: The number of mutant colonies was counted, and the mutant frequency was
calculated. A dose-related increase in the mutant frequency indicates a mutagenic effect.

Mechanism of Carcinogenicity
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The precise signaling pathways involved in o-benzyl-p-chlorophenol-induced carcinogenicity
have not been fully elucidated. However, based on the available data, a plausible mechanism
can be hypothesized, particularly for the observed renal tumors in male mice.

0-Benzyl-p-chlorophenol is known to induce nephrotoxicity, characterized by chronic
inflammation and regenerative cell proliferation in the renal tubules.[10] The metabolic
activation of o-benzyl-p-chlorophenol, likely mediated by cytochrome P450 enzymes, may lead
to the formation of reactive metabolites.[11][12] These reactive species can induce oxidative
stress, leading to cellular damage.

The sustained cycle of cell death and regeneration in the kidney, driven by chronic toxicity, can
increase the likelihood of spontaneous mutations. If these mutations occur in critical genes
controlling cell growth and differentiation, they can lead to the clonal expansion of preneoplastic
cells and, ultimately, tumor formation. The positive results in some in vitro genotoxicity assays
suggest that o-benzyl-p-chlorophenol or its metabolites may also have direct mutagenic activity,
which could contribute to the initiation of carcinogenesis.
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Figure 3: Hypothesized Mechanism of o-Benzyl-p-chlorophenol-Induced Renal
Carcinogenesis.

Conclusion

The available data indicate that o-benzyl-p-chlorophenol exhibits carcinogenic potential in male
mice, primarily targeting the kidney. The evidence in female rats is equivocal, and no
carcinogenic effects were observed in male rats or female mice in the NTP 2-year bioassays.
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The genotoxicity profile is mixed, with positive results in mammalian cell gene mutation assays
suggesting a potential mutagenic mode of action. The nephrotoxicity of the compound appears
to be a key factor in its carcinogenic mechanism, likely involving a combination of chronic cell
injury, regenerative proliferation, and potential direct mutagenic events. Further research is
warranted to fully elucidate the specific molecular signaling pathways involved in o-benzyl-p-
chlorophenol-induced tumorigenesis. This information is critical for accurate human health risk
assessment and for guiding the development of safer alternative biocides.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Carcinogenic Potential of o-Benzyl-p-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669242#carcinogenic-potential-of-o-benzyl-p-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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